Reserpinine
Overview
Description
Reserpine is an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . It is used to treat hypertension (high blood pressure) and agitated psychotic conditions such as schizophrenia . It works by slowing down the nervous system, allowing blood vessels to relax and dilate (widen), which helps the heart beat more slowly and improves blood flow .
Synthesis Analysis
The first total synthesis of reserpine was reported by Woodward in 1958 . Current multistep synthetic approaches towards the reserpine natural product and its analogues have been updated in various studies . A notable approach involves a rationally designed internal-desymmetrization process . Another approach features a highly diastereoselective, chiral catalyst-controlled formal aza-Diels-Alder reaction .
Molecular Structure Analysis
Reserpine’s molecular structure was elucidated in 1953 . Its molecular formula is C33H40N2O9 . The structure of Reserpine was solved by 1953 . Woodward’s group reported the first synthesis of Reserpine in 1956 .
Chemical Reactions Analysis
Reserpine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO)
Scientific Research Applications
Behavioral Effects in Animals
- Rhesus Monkeys : Reserpine induced significant behavioral changes in rhesus monkeys, including decreased visual exploration and locomotion, and increased self-huddling, posturing, and tremor. This study did not conclusively link reserpine administration to depression in monkeys but noted marked behavioral effects (McKinney, Eising, Moran, Suomi, & Harlow, 1971).
Effects on Thyrotoxicosis
- Thyrotoxicosis Treatment : Reserpine's usefulness in controlling symptoms and signs of hyperthyroidism was explored, considering its tranquilizing effects on the central nervous system (Canary, Schaaf, Duffy, & Kyle, 1957).
Impact on Cell Proliferation
- Developing Rat Brain : Reserpine caused a severe depression in cell proliferation in rat brains, significantly affecting DNA synthesis without influencing food intake, hypothermia, or blood corticosteroids (Patel, Béndek, Balázs, & Lewis, 1977).
Cell Transformation and Genetic Effects
- Syrian Hamster Embryo Cells : Reserpine was found to induce cell transformation in Syrian hamster embryo cells in culture without causing gene mutations, chromosomal abnormalities, or DNA adduct formation, suggesting carcinogenic potential through unknown mechanisms (Tsutsui, Taguchi, Hasegawa, Ide, Kojima, Matsumura, Huff, & Barrett, 1994).
Cardiovascular Studies
- Heart Block Case Study : A rare case of reserpine-induced complete heart block requiring temporary pacemaker usage was reported (Singh, Agarwala, & Juneja, 1998).
Neurological and Psychiatric Applications
- Psychiatric Treatment : Reserpine's effects in psychiatry were explored, including its use in treating various psychiatric conditions (Drake & Ebaugh, 1955).
Parkinson's Disease Model
- Parkinson’s Disease in Rodents : Reserpine's role in Parkinson’s disease research was highlighted, particularly in studying the disease's progression and treatments in rodent models (Leão, Meurer, da Silva, Medeiros, Campêlo, Abílio, Engelberth, Cavalcante, Izídio, Ribeiro, & Silva, 2017).
Systematic Review of Depression Effects
- Depression Effects : A systematic review indicated inconsistent associations between reserpine and depression, urging nuanced understanding of its effects (Strawbridge, Javed, Cave, Jauhar, & Young, 2022).
properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZWPPUNLXJEA-QEGASFHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O9 | |
Record name | RESCINNAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023554 | |
Record name | Rescinnamine | |
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Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) | |
Record name | RESCINNAMINE | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents | |
Record name | RESCINNAMINE | |
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Mechanism of Action |
SEE RAUWOLFIA ALKALOIDS. ...PRODUCE VARIABLE LOWERING OF MEAN ARTERIAL BLOOD PRESSURE...BY BLOCKING AFFERENT IMPULSES WHICH...STIMULATE SYMPATHETIC VASOPRESSOR REFLEXES NEAR LEVEL OF HYPOTHALAMUS &/OR BY DECR REACTIVITY OF PERIPHERAL SYMPATHETIC...SYSTEM THROUGH DEPLETION OF NOREPINEPHRINE @ NERVE ENDINGS. /RAUWOLFIA.../, SEE RAUWOLFIA ALKALOIDS. ALSO EXHIBIT A NON-HYPNOTIC SEDATIVE EFFECT WHICH MAY BE ASSOCIATED WITH THEIR ABILITY TO MODIFY CONCN OF SEROTONIN &/OR NOREPINEPHRINE IN BRAIN STEM. /RAUWOLFIA ALKALOIDS/ | |
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Product Name |
Rescinnamine | |
Color/Form |
Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER | |
CAS RN |
24815-24-5 | |
Record name | RESCINNAMINE | |
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Record name | Rescinnamine [INN:BAN:JAN:NF] | |
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Record name | rescinnamine | |
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Record name | RESCINNAMINE | |
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Melting Point |
460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum) | |
Record name | RESCINNAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20987 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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